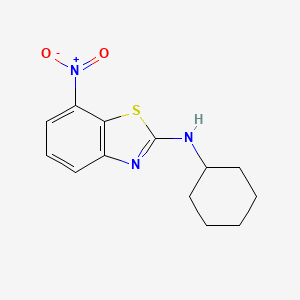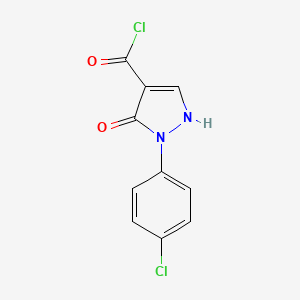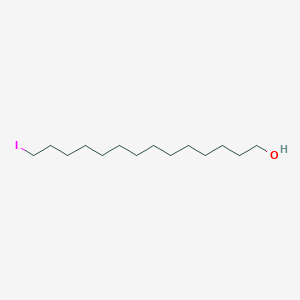
14-Iodotetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Iodotetradecan-1-ol: is a long-chain fatty alcohol with the molecular formula C14H29I . . This compound is characterized by the presence of an iodine atom attached to the 14th carbon of a tetradecane chain, making it a significant molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Tetradecan-1-ol: One common method to prepare 14-iodotetradecan-1-ol involves the halogenation of tetradecan-1-ol.
Industrial Production Methods: Industrially, the compound can be synthesized through the iodination of tetradecan-1-ol using iodine and red phosphorus under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 14-Iodotetradecan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaOH, KCN, NH3
Major Products:
Oxidation: Tetradecanal, Tetradecanoic acid
Reduction: Tetradecane
Substitution: Tetradecanol derivatives
Scientific Research Applications
14-Iodotetradecan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 14-iodotetradecan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids.
Pathways Involved: It can modulate signaling pathways related to lipid homeostasis and energy metabolism, impacting cellular processes such as membrane fluidity and signal transduction.
Comparison with Similar Compounds
Tetradecan-1-ol: A long-chain fatty alcohol with a hydroxyl group at the first carbon, used in similar applications but lacks the iodine atom.
Hexadecan-1-ol: Another long-chain fatty alcohol with a longer carbon chain, used in the production of surfactants and lubricants.
Octadecan-1-ol: A fatty alcohol with an even longer carbon chain, commonly used in cosmetics and personal care products.
Uniqueness: 14-Iodotetradecan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and makes it valuable in specific synthetic applications where iodinated intermediates are required .
Properties
CAS No. |
824404-38-8 |
|---|---|
Molecular Formula |
C14H29IO |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
14-iodotetradecan-1-ol |
InChI |
InChI=1S/C14H29IO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 |
InChI Key |
QTGZKLDNGOPXCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCI)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
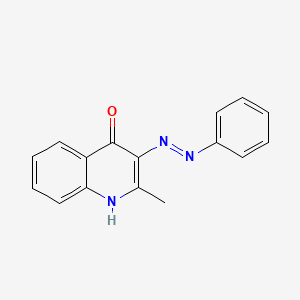
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
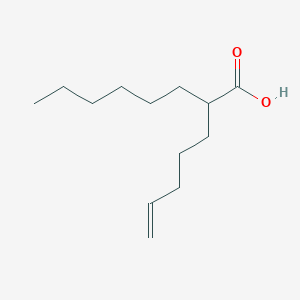
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)
